Cas no 23615-60-3 (Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-)
23615-60-3 structure
Product Name:Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-
Numero CAS:23615-60-3
MF:C12H11N3S
MW:229.300840616226
CID:278815
PubChem ID:32030
Update Time:2025-04-19
Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-
- 2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole
- 1-Benzothiazolyl-3,5-dimethylpyrazole
- BRN 0527505
- AKOS000671258
- AE-641/02474044
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
- DTXSID30178286
- MFCD00099325
- 2-(3,5-Dimethyl-pyrazol-1-yl)-benzothiazole
- CCG-249332
- SR-01000519944-1
- 23615-60-3
- cid_32030
- 2-(3,5-Dimethyl-1-pyrazolyl)benzothiazole
- MLS000708865
- BB 0246920
- BENZOTHIAZOLE, 2-(3,5-DIMETHYL-1-PYRAZOLYL)-
- QIVHQZNEFYWQJH-UHFFFAOYSA-
- 1-(2-benzothiazolyl)-3,5-dimethylpyrazole
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole
- SMR000289632
- HMS2601G20
- AB00080108-01
- SR-01000519944
- CS-0314185
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole
- Cambridge id 5311651
- BRD-K14174732-001-09-8
- CHEMBL1597822
- Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-
- F0906-6277
- BDBM63514
- 2-(3,5-dimethyl-1-pyrazolyl)-1,3-benzothiazole
- Z55148827
- InChI=1/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3
- NCGC00245392-01
-
- Inchi: 1S/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3
- Chiave InChI: QIVHQZNEFYWQJH-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N=C1N1C(C)=CC(C)=N1
Proprietà calcolate
- Massa esatta: 164.084
- Massa monoisotopica: 164.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 165
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 403.4°Cat760mmHg
- Punto di infiammabilità: 197.7°C
- Indice di rifrazione: 1.508
Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)- Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
23615-60-3 (Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso